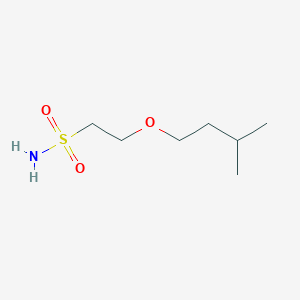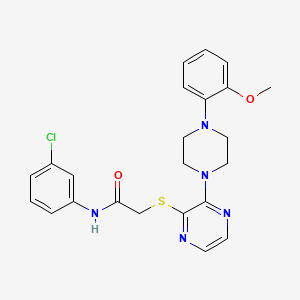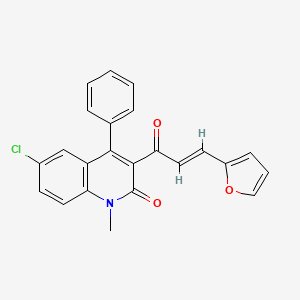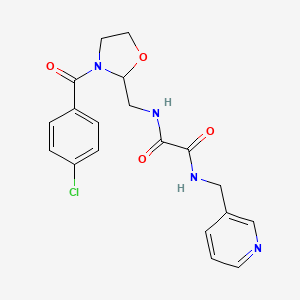![molecular formula C16H18N2O2 B2901332 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide CAS No. 527690-05-7](/img/structure/B2901332.png)
2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” is a chemical compound with the molecular formula C16H18N2O2 . It is used in various fields of research and has potential applications in the pharmaceutical industry .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “this compound”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods . Infrared spectra, NMR, elemental analysis, and mass spectrometry are commonly used to characterize the structure .Chemical Reactions Analysis
The chemical reactions involving “this compound” primarily involve the formation of ion-associate or ion-pair complexes . These complexes are formed by reacting the compound with other bio-active molecules or organic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques . For instance, its melting point, boiling point, density, and molecular weight can be determined .Wissenschaftliche Forschungsanwendungen
Neuroleptic Activity
- A study explored the synthesis and neuroleptic activity of benzamides, including compounds similar to 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, revealing a correlation between structure and activity (Iwanami et al., 1981).
Alzheimer's Disease Research
- Research utilized a derivative of this compound as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This was used with positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients (Kepe et al., 2006).
Chemical Synthesis and Reactions
- The compound has been studied in the context of Bischler–Napieralski isoquinoline synthesis. It was involved in reactions leading to both normal and abnormal reaction products, contributing to understanding the mechanism of these reactions (Doi et al., 1997).
Pharmaceutical Applications
- Studies have synthesized and evaluated the pharmacological activity of various derivatives of this compound. These studies focus on the development of pharmaceutical compounds for various therapeutic purposes, such as anticonvulsant activity (Lambert et al., 1995).
Physico-Chemical Properties
- Research has been conducted to understand the physico-chemical properties of compounds related to this compound, particularly in the context of beta-adrenolytics. These studies are crucial for understanding the relationship between molecular structure and biological activity (Stankovicová et al., 2014).
Antioxidant Activity
- Amino-substituted benzamide derivatives, including those related to this compound, have been studied for their antioxidant activity. Electrochemical oxidation mechanisms of these compounds have been explored to understand their free radical scavenging activity (Jovanović et al., 2020).
Corrosion Inhibition
- Derivatives of this compound have been investigated for their potential as corrosion inhibitors. These studies combine experimental and theoretical approaches to assess the efficiency of these compounds in inhibiting corrosion in various environments (Djenane et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit bcr-abl and histone deacetylase (hdac) activities . These targets play crucial roles in cell proliferation and gene expression, respectively.
Mode of Action
Based on its structural similarity to known bcr-abl and hdac inhibitors, it may bind to these enzymes and inhibit their activity . This could lead to decreased cell proliferation and altered gene expression.
Biochemical Pathways
The biochemical pathways affected by 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide are likely related to cell proliferation and gene expression . By inhibiting Bcr-Abl, the compound could disrupt the signaling pathways that promote cell growth and division. Similarly, by inhibiting HDAC, it could affect the acetylation status of histones, thereby influencing gene expression.
Result of Action
The molecular and cellular effects of this compound’s action would likely include decreased cell proliferation and altered gene expression . These effects could potentially be beneficial in the treatment of diseases characterized by abnormal cell growth and gene expression patterns, such as cancer.
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the action, efficacy, and stability of this compound . .
Eigenschaften
IUPAC Name |
2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-20-15-9-5-2-6-12(15)10-11-18-16(19)13-7-3-4-8-14(13)17/h2-9H,10-11,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPNQXLPXOTLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2901249.png)


![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine](/img/structure/B2901252.png)
![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol](/img/structure/B2901253.png)

![5-bromo-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2901258.png)



![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2901267.png)
![methyl 2-((Z)-6-methyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901268.png)
![[(2R,3S)-2-(1-Methylimidazol-2-yl)oxan-3-yl]methanamine;dihydrochloride](/img/structure/B2901269.png)
![N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2901270.png)